molecular formula C13H12ClFN2OS B2593405 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone CAS No. 551931-23-8

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone

Cat. No.: B2593405
CAS No.: 551931-23-8
M. Wt: 298.76
InChI Key: QMFNJIWJOLJIGC-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone is a synthetic organic compound with the molecular formula C19H18ClFN2OS2 This compound is characterized by the presence of a pyrimidinone core substituted with a 2-chloro-6-fluorobenzyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile, followed by further functionalization to introduce the pyrimidinone moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfur atom in the sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Condensation Reactions: The pyrimidinone core can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and various aldehydes or ketones for condensation reactions. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzyl bromide
  • 2-chloro-6-fluorobenzylamine

Uniqueness

Compared to these similar compounds, 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone is unique due to the presence of the pyrimidinone core and the sulfanyl group. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c1-2-8-6-12(18)17-13(16-8)19-7-9-10(14)4-3-5-11(9)15/h3-6H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFNJIWJOLJIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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